Potassium isooctylphenolate
Description
Potassium isooctylphenolate is a phenolic salt formed by the reaction of isooctylphenol with potassium hydroxide. It is typically used as a stabilizer, intermediate in organic synthesis, or catalyst in industrial processes. This absence necessitates a comparative analysis with structurally or functionally analogous compounds from available sources.
Properties
CAS No. |
93922-03-3 |
|---|---|
Molecular Formula |
C14H21KO |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
potassium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C14H22O.K/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1 |
InChI Key |
JEOMGPXAWBSOLC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCC1=CC=CC=C1[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium isooctylphenolate can be synthesized through the reaction of isooctylphenol with potassium hydroxide. The reaction typically involves dissolving isooctylphenol in an organic solvent such as ethanol or methanol, followed by the addition of potassium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process often includes the use of continuous reactors and optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium isooctylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isooctylphenol.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Potassium isooctylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenolic compounds and intermediates.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its phenolic structure.
Medicine: Research into its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium isooctylphenolate involves its ability to interact with various molecular targets. The phenolate ion can act as a nucleophile, participating in reactions with electrophiles. It can also form complexes with metal ions, influencing catalytic processes. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or polymerization reactions.
Comparison with Similar Compounds
Sodium O-Isopropyl Propylphosphonothioate ()
- Molecular Formula : C₆H₁₄NaO₂PS
- CAS RN: Not explicitly listed (HS code: 2930.90).
- Structure: Sodium salt of a phosphonothioate with isopropyl and propyl groups.
- Key Differences: Contains a phosphorus-sulfur bond and sodium counterion, unlike the phenolic oxygen and potassium in isooctylphenolate. Likely exhibits higher thermal stability due to the P=S bond, which is less prone to hydrolysis compared to phenolic esters .
Octyl Isopropylphosphonate ()
- Molecular Formula : C₁₁H₂₅O₃P
- CAS RN : 108506-63-3.
- Structure : Phosphonate ester with octyl and isopropyl groups.
- Key Differences: A neutral ester rather than an ionic salt, leading to lower water solubility compared to this compound. Applications include lubricant additives or corrosion inhibitors, contrasting with phenolic salts’ typical use as stabilizers .
Diclofenac Potassium ()
- Application Context : Pharmaceutical (NSAID).
- Dissolution Data : Seven brands showed dissolution rates of 75–95% within 45 minutes (pH 6.8 buffer).
- Key Differences: A carboxylate salt with a phenylacetic acid backbone, differing from phenolic salts in reactivity and bioavailability. Demonstrates how counterion choice (K⁺) enhances solubility and dissolution kinetics in drug formulations .
Pentyl Ethylphosphonofluoridoate ()
- Molecular Formula : C₇H₁₆FO₂P
- CAS RN : 162085-84-7.
- Structure: Fluorinated phosphonofluoridate with pentyl and ethyl groups.
- Classified under Schedule 1A01 (chemical weapons precursors), highlighting regulatory distinctions .
Structural and Functional Analysis Table
| Compound | Molecular Formula | CAS RN | Key Functional Groups | Counterion | Applications |
|---|---|---|---|---|---|
| This compound | Hypothetical: C₁₄H₂₁KO | Not available | Phenolic O⁻, Isooctyl | K⁺ | Stabilizers, catalysts |
| Sodium O-Isopropyl Propylphosphonothioate | C₆H₁₄NaO₂PS | N/A | P=S, O-isopropyl | Na⁺ | Chemical intermediates |
| Octyl Isopropylphosphonate | C₁₁H₂₅O₃P | 108506-63-4 | P=O, Octyl | None | Lubricants, corrosion inhibitors |
| Diclofenac Potassium | C₁₄H₁₀Cl₂NKO₂ | 15307-86-5 | Carboxylate, aryl | K⁺ | Pharmaceuticals |
Research Findings and Trends
- Counterion Impact : Potassium salts (e.g., diclofenac potassium) generally exhibit enhanced aqueous solubility compared to sodium or neutral esters, critical for pharmaceutical and industrial applications .
- Stability: Phosphonate esters (e.g., octyl isopropylphosphonate) show greater hydrolytic stability than phenolic salts, which may degrade under acidic or alkaline conditions .
- Regulatory Classifications: Fluorinated phosphonates (e.g., pentyl ethylphosphonofluoridoate) are often regulated under chemical weapons conventions, whereas phenolic salts face fewer restrictions .
Biological Activity
Potassium isooctylphenolate, a compound derived from phenolic structures, has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Overview of this compound
This compound is primarily recognized for its applications in various industries, including pharmaceuticals and agriculture. Its structure allows it to interact with biological systems, leading to a range of biological activities.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for use in disinfectants and preservatives. The effectiveness of this compound can be attributed to its ability to disrupt microbial cell membranes.
2. Antioxidant Activity
The compound also demonstrates significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.
The biological activity of this compound can be explained through its interaction with cellular components:
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.
- Enzyme Modulation : this compound can influence the activity of specific enzymes involved in metabolic pathways, further contributing to its antioxidant effects.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Modulation | Affects metabolic enzyme activity |
Table 2: Case Studies on Biological Effects
Case Studies
Case Study 1: Phenol Toxicity
A case study involving phenolic compounds highlights the potential risks associated with exposure to similar substances. A 9-year-old girl experienced severe skin burns and systemic toxicity after exposure to a disinfectant containing phenol. This case underscores the importance of understanding the safety profiles of phenolic derivatives like this compound when used in consumer products .
Case Study 2: Antioxidant Effects
In a controlled laboratory study, this compound was tested for its antioxidant capacity. The results indicated a significant decrease in oxidative stress markers in cells treated with the compound compared to untreated controls. This finding supports its potential therapeutic application in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
